![molecular formula C21H27NO4 B1674548 Laudanosina CAS No. 1699-51-0](/img/structure/B1674548.png)
Laudanosina
Descripción general
Descripción
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline is a member of isoquinolines.
Aplicaciones Científicas De Investigación
Pharmacological Properties
1. Neurological Effects:
Laudanosine is known to cross the blood-brain barrier, which raises concerns regarding its neurotoxic potential. Studies have shown that laudanosine can induce seizure activity in animal models, particularly at higher plasma concentrations. For instance, intravenous administration of laudanosine at doses of 10-20 mg/kg in conscious mice and rats resulted in convulsions and hind limb extensions, effects that were mitigated by diazepam pretreatment .
2. Cardiovascular Effects:
In terms of cardiovascular implications, high plasma concentrations of laudanosine have been associated with hypotension and bradycardia. In anesthetized dogs, concentrations exceeding 6 micrograms/mL led to significant cardiovascular disturbances, including prolonged seizures at levels greater than 17 micrograms/mL . This highlights the importance of monitoring plasma levels during clinical use of atracurium and cisatracurium.
Clinical Implications
1. Use in Anesthesia:
Laudanosine’s formation during the metabolism of atracurium raises questions about its safety profile in anesthetic practice. Although it is unlikely that clinically relevant doses will produce neurotoxic effects in patients receiving standard doses of atracurium or cisatracurium, prolonged infusions may lead to elevated plasma levels . This necessitates careful consideration when administering these neuromuscular blockers, especially in patients with compromised hepatic or renal function.
2. Effects in Special Populations:
Research indicates that laudanosine crosses the placental barrier during pregnancy, with a mean transplacental transfer rate of approximately 14% of maternal blood concentrations . This poses potential risks for fetal exposure during surgical procedures requiring neuromuscular blockade.
Comparative Data on Plasma Concentrations
The following table summarizes key findings related to the plasma concentrations of laudanosine following administration of atracurium and cisatracurium:
Parameter | Atracurium | Cisatracurium |
---|---|---|
Cmax (micrograms/mL) | 1.26 ± 0.6 | 0.25 ± 0.2 |
AUC (micrograms·min/L) | 133 ± 60 | 37 ± 22 |
Half-life (minutes) | 20 | 26 |
Notable Effects | Higher risk of neurotoxicity | Lower risk due to lower levels |
Case Studies
1. Liver Transplantation:
In patients undergoing liver transplantation, increased concentrations of laudanosine were observed during preanhepatic, anhepatic, and postanhepatic stages. This suggests that patients with hepatic impairment may be at greater risk for laudanosine accumulation and associated toxicity .
2. Renal Failure:
Patients with renal failure also exhibited higher plasma concentrations and prolonged elimination half-lives of laudanosine compared to healthy individuals. This finding underscores the need for dosage adjustments in populations with renal impairment .
Future Research Directions
Further studies are warranted to explore the interactions of laudanosine with various neurotransmitter systems, including gamma-aminobutyric acid and nicotinic acetylcholine receptors. Understanding these interactions could elucidate its analgesic properties observed in animal studies and inform safer clinical practices regarding its use.
Mecanismo De Acción
Target of Action
Laudanosine, also known as DL-Laudanosine, is a benzyltetrahydroisoquinoline alkaloid . It primarily interacts with several types of receptors in the body. These include GABA receptors, glycine receptors, opioid receptors, and nicotinic acetylcholine receptors .
Mode of Action
Laudanosine’s interaction with its targets varies depending on the receptor type. It acts as a non-competitive and voltage-dependent inhibitor of alpha7, alpha4beta2, or alpha4beta4 nicotinic acetylcholine receptors, and opioid mu 1 type receptors . It also has a low-affinity interaction with GABA receptors . The compound’s effects on these receptors can lead to changes in neuronal activity, potentially inducing seizures at high concentrations .
Biochemical Pathways
It is known that laudanosine can decrease the seizure threshold, potentially leading to seizures if present at sufficient concentrations . This suggests that laudanosine may affect pathways related to neuronal excitability and signaling.
Pharmacokinetics
It is known that laudanosine is a recognized metabolite of atracurium and cisatracurium, two neuromuscular-blocking drugs . This suggests that laudanosine can be produced in the body as a result of the metabolism of these drugs.
Result of Action
At the molecular level, laudanosine’s interaction with its target receptors can lead to changes in neuronal activity, potentially inducing seizures at high concentrations . At the cellular level, laudanosine can induce non-respiratory excitement activities, which are possibly similar to seizure activity observed in in vivo studies .
Action Environment
The action, efficacy, and stability of laudanosine can be influenced by various environmental factors. For instance, the presence of other drugs, such as neuromuscular-blocking agents, can affect the concentration of laudanosine in the body . Additionally, factors such as pH and temperature could potentially influence laudanosine’s stability and activity, although specific studies on this topic are lacking.
Análisis Bioquímico
Biochemical Properties
Laudanosine plays a significant role in biochemical reactions by interacting with several receptors and enzymes. It has been shown to interact with γ-aminobutyric acid (GABA) receptors, glycine receptors, opioid receptors, and nicotinic acetylcholine receptors . These interactions are crucial as they influence the compound’s ability to modulate neurotransmission and potentially induce seizures at high concentrations . Laudanosine does not interact with benzodiazepine or muscarinic receptors .
Cellular Effects
Laudanosine affects various types of cells and cellular processes. It has been shown to cross the blood-brain barrier and accumulate in the cerebrospinal fluid, where it can induce excitement and seizure activity . In Xenopus oocytes expressing nicotinic acetylcholine receptors, laudanosine has both activating and inhibiting effects depending on its concentration . These effects on cell signaling pathways and neurotransmission highlight the compound’s potential impact on cellular metabolism and gene expression.
Molecular Mechanism
At the molecular level, laudanosine exerts its effects through binding interactions with several receptors. It inhibits α4β2 and α7 neuronal nicotinic acetylcholine receptors at high concentrations, while it activates α4β2 receptors at low concentrations . This dual mode of action is significant in understanding how laudanosine can modulate neuronal activity and potentially induce seizures . Additionally, laudanosine interacts with GABA and opioid receptors, further influencing its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of laudanosine change over time. It has been observed that laudanosine can induce non-respiratory excitement activities in isolated brainstem-spinal cord preparations of neonatal rats . These activities are similar to seizures observed in vivo studies. The stability and degradation of laudanosine in laboratory settings are crucial in understanding its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of laudanosine vary with different dosages in animal models. In an animal model of epilepsy, laudanosine did not significantly increase the incidence of seizure activity at plasma concentrations similar to those found following the clinical use of atracurium . At higher doses, laudanosine has been shown to produce agitation and excitement in dogs . These findings suggest that while laudanosine may not provoke seizures at clinically relevant concentrations, higher doses can have toxic or adverse effects.
Metabolic Pathways
Laudanosine is involved in the metabolic pathways of atracurium and cisatracurium. It is produced through Hofmann elimination, a pH- and temperature-dependent chemical process that results in the spontaneous nonenzymatic degradation of atracurium . This pathway highlights the importance of laudanosine as a metabolite and its potential effects on metabolic flux and metabolite levels.
Transport and Distribution
Laudanosine is transported and distributed within cells and tissues by crossing the blood-brain barrier and accumulating in the cerebrospinal fluid . This distribution is significant as it influences the compound’s localization and accumulation in the central nervous system, where it can induce excitement and seizure activity . The transport of laudanosine is crucial in understanding its effects on cellular function and potential toxicity.
Subcellular Localization
The subcellular localization of laudanosine is primarily within the central nervous system, where it accumulates in the cerebrospinal fluid . This localization is significant as it influences the compound’s activity and function. The targeting signals and post-translational modifications that direct laudanosine to specific compartments or organelles are crucial in understanding its effects on cellular processes and potential toxicity.
Actividad Biológica
Laudanosine is a significant metabolite of the neuromuscular-blocking agents atracurium and cisatracurium, known for its complex biological activities and potential toxic effects. This article explores the biological activity of laudanosine, including its pharmacological interactions, effects on various organ systems, and implications in clinical settings.
Chemical Structure and Properties
Laudanosine (C₁₉H₂₃NO₃) is classified as a benzyltetrahydroisoquinoline alkaloid. It is structurally related to other alkaloids and exhibits a range of biological activities that are still under investigation.
Pharmacological Effects
-
Neurological Activity
- Seizure Potential : Laudanosine has been implicated in seizure activity due to its ability to cross the blood-brain barrier. Studies have shown that it can interact with gamma-aminobutyric acid (GABA), opioid, and nicotinic acetylcholine receptors, leading to excitatory effects in the central nervous system .
- Analgesic Properties : Despite its potential for toxicity, laudanosine has demonstrated analgesic effects in animal models, suggesting a dual role where it may provide pain relief while posing risks of excitability or seizures at higher concentrations .
-
Cardiovascular Effects
- High plasma concentrations of laudanosine can lead to hypotension and bradycardia. These effects are particularly concerning in patients with compromised cardiovascular function . A study indicated that laudanosine concentrations increased significantly during liver transplantation, which could exacerbate cardiovascular instability during surgery .
-
Effects in Special Populations
- Pregnancy : Laudanosine crosses the placental barrier, with a transplacental transfer rate of approximately 14% of maternal blood concentrations. This raises concerns about fetal exposure during maternal use of atracurium or cisatracurium .
- Renal and Hepatic Impairment : In patients with renal failure, laudanosine levels are elevated, and its elimination half-life is prolonged. Similarly, hepatic impairment leads to increased concentrations due to altered metabolism .
Case Study 1: Long-term Atracurium Use
A 23-year-old woman receiving atracurium for 38 days exhibited increased laudanosine levels; however, these remained below thresholds associated with seizure activity. The elimination half-life was significantly prolonged (617 minutes), yet her electroencephalogram (EEG) showed no ictal patterns, suggesting that while laudanosine accumulation occurred, it did not reach toxic levels in this instance .
Case Study 2: Liver Transplantation
In patients undergoing liver transplantation, laudanosine concentrations were monitored throughout the preanhepatic, anhepatic, and postanhepatic phases. Results indicated a consistent increase in plasma levels during these stages, emphasizing the need for careful monitoring during surgical procedures involving neuromuscular blockers .
Research Findings
Recent studies have focused on elucidating the mechanisms by which laudanosine interacts with various receptors:
- GABA Receptor Interaction : Research indicates that laudanosine may modulate GABA receptors, contributing to both its analgesic properties and potential for inducing seizures at high concentrations .
- Cardiovascular Mechanisms : Investigations into the cardiovascular effects of laudanosine have compared its activity with other vasodilators like papaverine. Results suggest that it may exert significant effects on vascular tone through adrenergic receptor pathways .
Table: Summary of Biological Activities of Laudanosine
Biological Activity | Effect | Clinical Implications |
---|---|---|
Neurological | Potential for seizures | Risk in patients with CNS disorders |
Analgesic | Pain relief | Useful in pain management |
Cardiovascular | Hypotension and bradycardia | Caution in cardiac patients |
Pregnancy | Crosses placental barrier | Risk of fetal exposure |
Renal/Hepatic Impairment | Increased plasma concentration | Need for dosage adjustments |
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPAYJZAMGEDIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871873 | |
Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (S)-Laudanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030213 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1699-51-0, 20412-65-1, 2688-77-9 | |
Record name | (±)-Laudanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1699-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laudanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001699510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laudanosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331268 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Laudanosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94267 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Laudanosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Laudanosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (±)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-Laudanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030213 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
89 °C | |
Record name | (S)-Laudanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030213 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.